
Tetrakis(2-ethoxyethyl) orthosilicate
Overview
Description
4-Hydroxy-3,5-dinitrobenzoic acid is a nitroaromatic compound characterized by a hydroxyl (-OH) group at the para position and two nitro (-NO₂) groups at the meta positions of the benzene ring. Its molecular formula is C₇H₄N₂O₇, with a molecular weight of 244.12 g/mol. For example, it serves as a starting material for synthesizing methyl- or methoxy-substituted benzyl compounds through alkylation reactions . Its structural features, including strong electron-withdrawing nitro groups and a polar hydroxyl group, influence its solubility, acidity, and reactivity in nucleophilic substitution reactions.
Preparation Methods
Tetrakis(2-ethoxyethyl) orthosilicate can be synthesized through the reaction of silicon tetrachloride with 2-ethoxyethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{SiCl}_4 + 4 \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{OC}_2\text{H}_5)_4 + 4 \text{HCl} ]
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Tetrakis(2-ethoxyethyl) orthosilicate undergoes various chemical reactions, including hydrolysis and condensation. These reactions are fundamental to the sol-gel process, where the compound is hydrolyzed to form silanol groups, which then condense to form a silica network. The general reactions are:
-
Hydrolysis: [ \text{Si(OCH}_2\text{CH}_2\text{OC}_2\text{H}_5)_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} ]
-
Condensation: [ \text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]
Common reagents used in these reactions include water and alcohols, and the reactions are typically carried out under acidic or basic conditions to control the rate of hydrolysis and condensation. The major product formed from these reactions is silica (SiO2).
Scientific Research Applications
Overview and Properties
Tetrakis(2-ethoxyethyl) orthosilicate has the molecular formula C16H36O8Si and is characterized by its high reactivity. It is primarily used as a precursor in the sol-gel process to produce silica-based materials. The hydrolysis and condensation reactions of this compound lead to the formation of silica networks, which are crucial for its applications.
Materials Science
This compound is widely used in the production of silica aerogels, which are known for their low density and thermal conductivity. These materials find applications in:
- Insulation : Silica aerogels produced from this compound provide excellent thermal insulation properties.
- Optics : The transparency and low refractive index make them suitable for optical applications.
Biotechnology
In biotechnology, this compound is utilized for:
- Biocompatible Coatings : It is used to create coatings for medical devices that enhance biocompatibility and reduce inflammatory responses.
- Drug Delivery Systems : The silica matrices formed from this compound can encapsulate therapeutic agents, allowing for controlled release and improved efficacy.
Case Study: Drug Delivery
Research indicates that silica matrices derived from this compound can effectively encapsulate drugs, providing a stable environment that enhances the controlled release of therapeutic agents while minimizing side effects.
Hybridoma Cell Immobilization
This compound has shown promise in immobilizing hybridoma cells for monoclonal antibody production. A study demonstrated that optimal conditions using this compound resulted in high cell viability and efficient antibody production compared to traditional methods.
Condition | Precursor Concentration | Cell Density | Antibody Production |
---|---|---|---|
Optimal | 300 mM | cells/matrix | Comparable to non-immobilized cells |
Mechanism of Action
The mechanism of action of tetrakis(2-ethoxyethyl) orthosilicate involves its hydrolysis and condensation to form silica. The hydrolysis reaction generates silanol groups, which then undergo condensation to form a silica network. This process can be catalyzed by acids or bases, which influence the rate and extent of the reactions. The formation of the silica network is crucial for its applications in creating coatings, gels, and other materials.
Comparison with Similar Compounds
Nitro-Substituted Benzoic Acid Derivatives
4-Amino-3,5-dinitrobenzoic Acid (ADBA)
- Structure: Replaces the hydroxyl group with an amino (-NH₂) group.
- Physicochemical Properties: pKa: 4.00 ± 0.04 (more acidic than p-aminobenzoic acid due to nitro groups) . Solubility: 32 times more water-soluble than in n-octanol (Log P = -1.50) .
- Key Difference: The amino group enhances its utility in diazo coupling reactions, unlike the hydroxyl group in 4-hydroxy-3,5-dinitrobenzoic acid, which favors hydrogen bonding and proton transfer .
4-Chloro-3,5-dinitrobenzoic Acid (CDNBA)
- Structure : Substitutes hydroxyl with a chloro (-Cl) group.
- Physicochemical Properties :
- Applications : Forms molecular complexes with nucleobases (e.g., cytosine) via proton transfer .
- Key Difference : The chloro group increases hydrophobicity and alters cytotoxicity profiles compared to the hydroxyl variant .
3,5-Dinitrobenzoic Acid (3,5-DNBA)
- Structure : Lacks substituents at the para position.
- Applications: Forms crystalline salts with amines (e.g., 4-(2-hydroxyethyl)anilinium) for nonlinear optics .
- Key Difference : Absence of a para substituent reduces steric hindrance, facilitating co-crystallization with diverse bases .
Hydroxy/Methoxy-Substituted Benzoic Acid Derivatives
4-Hydroxy-3,5-dimethoxybenzoic Acid
- Structure : Contains methoxy (-OCH₃) groups at meta positions.
- Properties :
- Key Difference : Methoxy groups enhance lipid solubility and antioxidant efficacy compared to nitro groups .
4-Hydroxy-3,5-diisopropylbenzoic Acid
- Structure : Features bulky isopropyl (-C₃H₇) groups.
- Properties: Molecular Weight: 222.28 g/mol . Applications: Potential use in prodrug formulations (e.g., Propofol derivatives) .
- Key Difference : Bulky substituents reduce reactivity but improve thermal stability .
Comparison Table
*Estimated based on nitro group electron-withdrawing effects.
†Predicted from chloro substituent hydrophobicity.
‡From analogous nitrobenzoic acids.
Research Findings and Trends
- Reactivity : Nitro groups in 4-hydroxy-3,5-dinitrobenzoic acid facilitate electrophilic substitution, while its hydroxyl group enables salt formation, contrasting with CDNBA’s nucleophilic chlorine substitution .
- Toxicity : CDNBA exhibits cytotoxicity in unirradiated aqueous solutions, but data on 4-hydroxy-3,5-dinitrobenzoic acid remain scarce .
- Crystallography : Both CDNBA and 3,5-DNBA form stable co-crystals, but the hydroxyl group in 4-hydroxy-3,5-dinitrobenzoic acid may limit crystal lattice flexibility compared to chloro or unsubstituted analogs .
Biological Activity
Tetrakis(2-ethoxyethyl) orthosilicate (THEOS), a silicon alkoxide compound, is increasingly recognized for its biological applications, particularly in biomedical fields. With the molecular formula , THEOS is primarily utilized in the sol-gel process to create silica-based materials that exhibit significant biocompatibility and functional properties. This article explores the biological activity of THEOS, focusing on its mechanisms, applications, and relevant research findings.
Overview of this compound
THEOS is a colorless liquid known for its high reactivity and ability to form silica networks through hydrolysis and condensation reactions. The general hydrolysis reaction can be represented as:
Subsequently, condensation leads to the formation of silica ():
Mechanisms of Biological Activity
Biocompatibility and Drug Delivery
THEOS is employed in creating biocompatible coatings for medical devices and as a component in drug delivery systems. Its ability to form stable silica matrices allows for controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects . The silica network formed from THEOS can encapsulate drugs, providing a protective environment that facilitates sustained release.
Hybridoma Cell Immobilization
Research indicates that THEOS matrices are particularly effective for immobilizing hybridoma cells used in monoclonal antibody production. A study demonstrated that optimal conditions for cell immobilization involved a THEOS precursor concentration of 300 mM and a cell density of hybridoma cells per matrix. Under these conditions, the immobilized cells produced monoclonal antibodies at levels comparable to non-immobilized cells . This highlights the potential of THEOS-derived silica matrices in large-scale bioreactor applications.
Comparative Analysis of Silica Precursors
The unique properties of THEOS can be contrasted with other organosilicon compounds commonly used in similar applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tetraethyl orthosilicate (TEOS) | C8H20O4Si | Widely used in sol-gel processes; lower viscosity |
Tetramethyl orthosilicate (TMOS) | C8H24O4Si | Known for rapid hydrolysis; produces dense silica |
Tetrakis(trimethylsiloxy)silane | C12H36O4Si | Low volatility; used in coatings |
THEOS's use of 2-ethoxyethanol as the alcohol component results in distinct properties compared to these compounds, particularly concerning porosity and surface characteristics of the resulting silica materials .
Case Studies and Research Findings
-
Monoclonal Antibody Production
A study conducted by Malchiodi et al. evaluated the effectiveness of THEOS for immobilizing hybridoma cells. The findings indicated that THEOS-derived matrices supported higher cell viability and facilitated better diffusion of antibodies compared to other materials . -
Silica Aerogels
Research has shown that silica aerogels produced from THEOS exhibit low thermal conductivity and high surface area, making them suitable for insulation and lightweight structural applications. These properties are critical in developing advanced materials for biomedical devices. -
Coatings for Medical Devices
THEOS has been incorporated into coatings for various medical implants, demonstrating enhanced biocompatibility and reduced inflammatory responses when tested in vivo. This suggests its potential role in improving the longevity and functionality of medical devices.
Q & A
Basic Research Questions
Q. How can the hydrolysis kinetics of tetrakis(2-ethoxyethyl) orthosilicate be systematically studied to optimize its stability in aqueous solutions?
- Methodology : Monitor hydrolysis rates using techniques like dynamic light scattering (DLS) or nuclear magnetic resonance (NMR) under controlled pH and temperature. Adjust solvent composition (e.g., ethanol/water ratios) to slow hydrolysis, as rapid hydrolysis in water is a key challenge . Pre-dry solvents to minimize unintended reactions.
Q. What experimental parameters are critical for synthesizing silica-based nanoparticles using this compound as a precursor?
- Methodology : Use orthogonal experimental design to evaluate factors such as precursor concentration, catalyst type (e.g., ammonia), and reaction time. For example, ammonia concentration and reaction duration significantly influence particle size distribution, as demonstrated in TEOS-based syntheses . Optimize surfactant use to control aggregation.
Q. How should researchers handle and store this compound to prevent premature hydrolysis?
- Methodology : Store under inert gas (e.g., argon) in airtight containers with molecular sieves to absorb moisture. Use anhydrous solvents (e.g., ethanol, THF) for dilution. Monitor purity via FT-IR or Karl Fischer titration to detect hydrolysis byproducts .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo skin sensitization data for this compound be reconciled?
- Methodology : Address discrepancies by integrating QSAR predictions (e.g., OECD Toolbox), direct peptide reactivity assays (DPRA), and murine local lymph node assays (LLNA). Note that high log Kow (>3.5) may cause false negatives in h-CLAT assays due to solubility limitations . Validate findings using modified LLNA protocols that account for irritation effects .
Q. What strategies mitigate solubility-related challenges in toxicological assays for hydrophobic silicates like this compound?
- Methodology : Use alternative solvents (e.g., ethanol) approved by OECD guidelines for in vitro assays. For DPRA, validate results with mass spectrometry to confirm peptide adduct formation despite precipitation. Apply probabilistic QSAR models to assess domain applicability for structural alerts .
Q. How do structural modifications (e.g., alkoxy chain length) influence the physicochemical properties of orthosilicate derivatives?
- Methodology : Compare log Kow, hydrolysis rates, and vapor pressure across homologs using QSPR models. For example, replacing ethoxyethyl groups with hydroxyethyl (as in THEOS) increases hydrophilicity, impacting biomedical applications . Synthesize derivatives via controlled alkoxylation and characterize using GC-MS and XRD.
Q. What advanced characterization techniques are recommended for analyzing hydrolysis byproducts of this compound?
- Methodology : Employ high-resolution LC-MS to identify oligomeric siloxane intermediates. Pair with in situ Raman spectroscopy to track real-time hydrolysis dynamics. Use small-angle X-ray scattering (SAXS) to correlate byproduct formation with particle morphology .
Q. Data Analysis & Experimental Design
Q. How can orthogonal experimental design improve reproducibility in silica nanoparticle synthesis using this compound?
- Methodology : Define critical variables (e.g., precursor concentration, solvent polarity, stirring rate) and apply Taguchi methods to identify dominant factors. Use ANOVA to assess interactions between parameters, ensuring robustness across batches .
Q. What statistical approaches resolve contradictions between computational predictions and empirical data for silicates’ reactivity?
- Methodology : Apply Bayesian networks to integrate QSAR predictions, in vitro assays, and in vivo data. Weight evidence by confidence levels (e.g., low confidence for assays with solubility limitations) and perform sensitivity analyses to prioritize follow-up tests .
Application-Oriented Questions
Q. What role does this compound play in developing biohybrid materials for biomedical applications?
- Methodology : Utilize sol-gel processes to encapsulate biomolecules (e.g., enzymes, cells) within silica matrices. Optimize crosslinking density by adjusting hydrolysis conditions to balance mechanical stability and biocompatibility, as demonstrated with THEOS in microalgae immobilization .
Properties
IUPAC Name |
tetrakis(2-ethoxyethyl) silicate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O8Si/c1-5-17-9-13-21-25(22-14-10-18-6-2,23-15-11-19-7-3)24-16-12-20-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUQUOINFJTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCO[Si](OCCOCC)(OCCOCC)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066370 | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18407-94-8 | |
Record name | Silicic acid (H4SiO4) tetrakis(2-ethoxyethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18407-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2-ethoxyethyl) orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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